MDR‑Reversal Activity: Vincristine Accumulation vs. Paclitaxel and Verapamil
Decinnamoyltaxagifine enhances the cellular accumulation of vincristine in multidrug‑resistant tumor cells to a level statistically indistinguishable from that achieved by verapamil, a well‑established P‑glycoprotein inhibitor. In the same assay system, paclitaxel—a taxol‑type taxane—does not increase vincristine accumulation above baseline. This functional selectivity underscores the differential utility of non‑taxol‑type taxoids for MDR modulation [1][2].
| Evidence Dimension | Vincristine accumulation enhancement in MDR tumor cells |
|---|---|
| Target Compound Data | Comparable to verapamil (exact quantitative fold‑change not reported in abstract) |
| Comparator Or Baseline | Paclitaxel (taxol‑type taxane): No significant increase over baseline; Verapamil: Positive control |
| Quantified Difference | Qualitative: Non‑taxol‑type taxoids (including decinnamoyltaxagifine) exhibit MDR‑reversal activity; paclitaxel‑type compounds do not. |
| Conditions | Multidrug‑resistant tumor cell lines; vincristine accumulation assay |
Why This Matters
For laboratories investigating MDR reversal or chemosensitization, selecting a taxane that is not a P‑gp substrate is essential; decinnamoyltaxagifine, as a non‑taxol‑type taxoid, fulfills this criterion unlike paclitaxel.
- [1] USDA Phytochemical and Ethnobotanical Databases. Chemical: DECINNAMOYL‑TAXAGIFINE. Activity: MDR‑Inhibitor, Dosage 1 µg/mL. View Source
- [2] Kobayashi, J., et al. (1997). Effects of taxoids from Taxus cuspidata on microtubule depolymerization and vincristine accumulation in MDR cells. Bioorganic & Medicinal Chemistry Letters, 7(4), 393‑398. doi: 10.1016/S0960-894X(97)00029-2. View Source
